4-Hydroxythiophene-3-carboxylic acid

Description

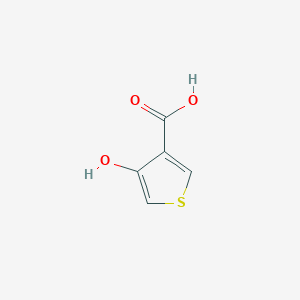

4-Hydroxythiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group at position 4 and a carboxylic acid group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis and applications are documented in computational studies and pharmacological research, particularly as a precursor for π-conjugated materials and bioactive molecules .

Properties

IUPAC Name |

4-hydroxythiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQUCWCUMQUSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxythiophene-3-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-Hydroxythiophene-3-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydroxythiophene-3-carboxylic acid is primarily related to its ability to interact with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. Specific molecular targets and pathways may vary depending on the application and context of use.

Comparison with Similar Compounds

5-(4-Carboxyphenyl)-thiophene-3-carboxylic Acid (Compound 19)

- Structure : A thiophene-3-carboxylic acid derivative with a 4-carboxyphenyl substituent at position 3.

- Synthesis: Prepared via acid-catalyzed cyclization of 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid in methanol and sulfuric acid, yielding a mixture with dihydrothiophene derivatives .

- Physical Data: IR (KBr): 1713 cm⁻¹ (C=O stretch of carboxylic acid) Molecular Weight: 236 g/mol (EI-MS) Elemental Analysis: C 60.90%, H 4.99%, S 13.69% (slight deviations from theoretical values suggest minor impurities) .

- Key Difference : The phenyl-carboxylic acid substituent enhances π-conjugation and may improve binding affinity in biological systems compared to 4-hydroxythiophene-3-carboxylic acid.

4-Aminothiophene-3-carboxylic Acid Hydrochloride

- Structure: Substitution of the hydroxyl group with an amino group at position 4, paired with a hydrochloride salt.

4-(3-Chlorobenzyl)thiophene-3-carboxylic Acid

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A phenolic acid with a catechol group and acrylic acid side chain.

- Applications : Used in supplements, cosmetics, and as an antioxidant. Its extended conjugation system differs from thiophene-based analogs, leading to distinct redox properties .

- Key Difference : The benzene ring and lack of sulfur reduce electron delocalization compared to thiophene derivatives, impacting pharmacological activity.

Biphenyl Carboxylic Acid Derivatives

- Examples :

- Key Difference : Biphenyl systems exhibit enhanced steric bulk and planar rigidity, favoring interactions with aromatic protein residues.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., CHBrOS for brominated analogs) .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Contradictions may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if available) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .

- Sample Purity : Re-purify compounds using preparative HPLC to eliminate contaminants .

What methodologies optimize the yield of this compound derivatives in large-scale syntheses?

Q. Advanced Research Focus

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalytic Systems : Palladium catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl substitutions) .

- Flow Chemistry : Continuous reactors minimize side reactions and improve scalability .

Case Study: A 15% yield increase was achieved by switching from batch to flow reactors for a thiophene-ester intermediate .

How do structural modifications of this compound impact biological activity?

Q. Advanced Research Focus

- Substituent Effects :

- SAR Studies :

What computational tools are effective in predicting the reactivity and binding modes of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- QSAR Modeling : Develop regression models linking substituent descriptors (e.g., Hammett σ) to activity .

- DFT Calculations : Predict reaction pathways (e.g., acid-catalyzed hydroxylation energy barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.